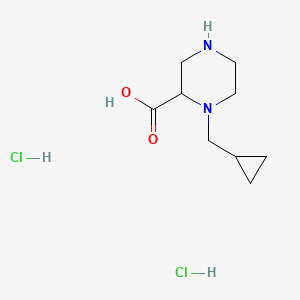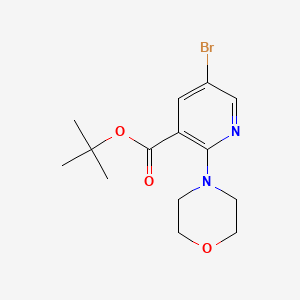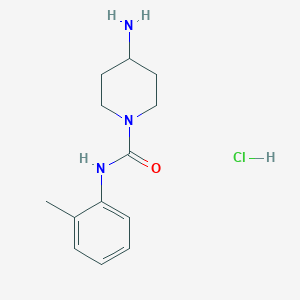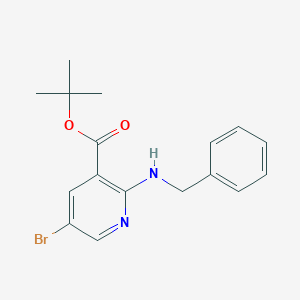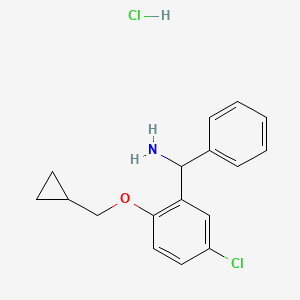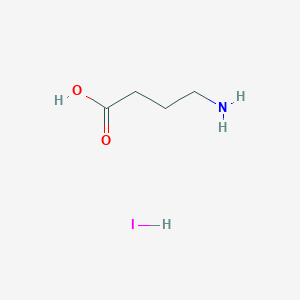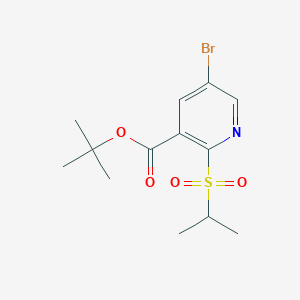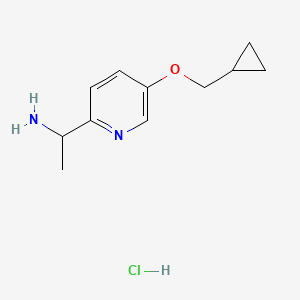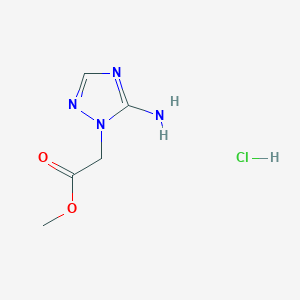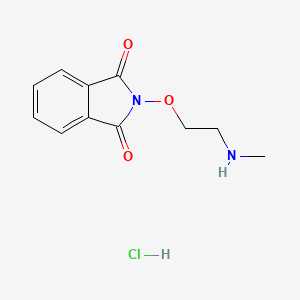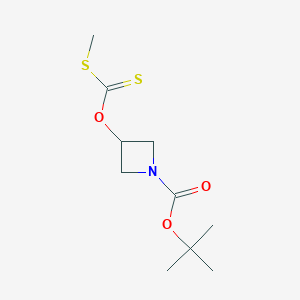
5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide
Overview
Description
Compounds with a 1,3,4-thiadiazole moiety, like the one in your query, are known to exhibit a wide range of biological activities . They are often used in medicinal chemistry due to their potential as therapeutic agents .
Synthesis Analysis
The synthesis of similar compounds often involves several steps, including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The exact process can vary depending on the specific substituents and the desired product .Molecular Structure Analysis
The molecular structure of these compounds can be complex, with distinct functional groups contributing to their properties . A detailed analysis would typically involve techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis .Chemical Reactions Analysis
The chemical reactions involving these compounds can be diverse, depending on their structure and the conditions . They can undergo various types of reactions, including carbonylation .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their structure and the specific substituents . For example, some similar compounds are solids at room temperature .Scientific Research Applications
Synthesis and Antiviral Activity
- Compounds derived from 5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium have been synthesized and tested for antiviral activities. For instance, Zhuo Chen et al. (2010) synthesized derivatives of this compound and found that some of them exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).
Antimicrobial Activity
- The compound's derivatives have been studied for their antimicrobial properties. D. H. Purohit et al. (2011) synthesized fused ring systems containing the 5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium structure and found significant inhibition on bacterial and fungal growth (Purohit et al., 2011).
Anticancer Potential
- Some derivatives of this compound have shown promising anticancer effects. For example, M. Noolvi et al. (2011) synthesized imidazo[2,1-b][1,3,4]-thiadiazole derivatives and found one compound to be particularly effective against a leukemic cancer cell line (Noolvi et al., 2011).
Corrosion Inhibition
- The compound and its derivatives have been studied as corrosion inhibitors. F. Bentiss et al. (2007) investigated 2,5-disubstituted 1,3,4-thiadiazoles as inhibitors of mild steel corrosion, finding that some derivatives exhibited good inhibition properties (Bentiss et al., 2007).
Molecular and Structural Studies
- The compound has been subject to molecular and structural analysis, as seen in research by Nagaraju Kerru et al. (2019), who reported on the crystal and molecular structure of a similar compound (Kerru et al., 2019).
Insecticidal Activity
- M. F. Ismail et al. (2021) synthesized new derivatives of 1,3,4-thiadiazole and evaluated them for insecticidal activity, finding remarkable results against cotton leafworm (Ismail et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for these compounds could involve further exploration of their synthesis, properties, and potential applications. This could include the development of new synthetic routes, the investigation of their mechanism of action, and the evaluation of their potential as therapeutic agents .
properties
IUPAC Name |
5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-3-ium-2-amine;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S.BrH/c10-7-3-1-6(2-4-7)8-5-14-9(11)13-12-8;/h1-4H,5H2,(H2,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMABWUMMPIGOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=N[NH+]=C(S1)N)C2=CC=C(C=C2)Cl.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




